molecular formula C10H12F3NO B13527713 (4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine

(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B13527713
M. Wt: 219.20 g/mol
InChI Key: JELCXMPCKINYAX-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Trifluoromethylphenyl)methanamine
  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanamine
  • (4-Chloro-2-(trifluoromethyl)phenyl)methanamine

Uniqueness

(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

[4-ethoxy-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C10H12F3NO/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,2,6,14H2,1H3

InChI Key

JELCXMPCKINYAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CN)C(F)(F)F

Origin of Product

United States

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